molecular formula C28H26O4 B12394751 Tmv-IN-3

Tmv-IN-3

Cat. No.: B12394751
M. Wt: 426.5 g/mol
InChI Key: NEMQTDLSAUJPDF-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tmv-IN-3 involves the chemical modification of the tobacco mosaic virus. The virus is isolated from its tobacco plant host and undergoes spatially controlled interior and exterior chemical modifications . The coat protein of the virus is chemically addressable by diazonium coupling to surface-exposed tyrosine residues on the exterior, while the inner surface can be modified using traditional amide coupling reactions to surface-exposed glutamic acid residues .

Industrial Production Methods

Industrial production of this compound leverages the robust biological scaffold of the tobacco mosaic virus. The virus is propagated in tobacco plants, and yields as high as 4.5 mg per gram of infected leaf material can be purified . The production process involves the extraction of the virus from the plant, followed by chemical modifications to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tmv-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s coat protein contains abundant amino acid residues on the surface, making it suitable for facile chemical labeling and modification .

Common Reagents and Conditions

Common reagents used in the chemical modification of this compound include 1-ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) for activating carboxylic acids and propargyl amine for forming amide bonds . The reaction conditions typically involve mild temperatures and pH ranges to maintain the stability of the viral particles.

Major Products Formed

The major products formed from the chemical reactions of this compound include various hybrid materials with enhanced properties for specific applications. These products retain the rod-like morphology of the tobacco mosaic virus and exhibit high accessible surface area and pore volume .

Properties

Molecular Formula

C28H26O4

Molecular Weight

426.5 g/mol

IUPAC Name

5-[3-[4-[(E)-3-(3-methylphenyl)prop-2-enoyl]phenoxy]propoxy]-2,3-dihydroinden-1-one

InChI

InChI=1S/C28H26O4/c1-20-4-2-5-21(18-20)6-14-27(29)22-7-10-24(11-8-22)31-16-3-17-32-25-12-13-26-23(19-25)9-15-28(26)30/h2,4-8,10-14,18-19H,3,9,15-17H2,1H3/b14-6+

InChI Key

NEMQTDLSAUJPDF-MKMNVTDBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)OCCCOC3=CC4=C(C=C3)C(=O)CC4

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)OCCCOC3=CC4=C(C=C3)C(=O)CC4

Origin of Product

United States

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